1,5-Di(1-piperidinyl)pentane
Description
Properties
CAS No. |
24362-44-5 |
|---|---|
Molecular Formula |
C15H30N2 |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
1-(5-piperidin-1-ylpentyl)piperidine |
InChI |
InChI=1S/C15H30N2/c1-4-10-16(11-5-1)14-8-3-9-15-17-12-6-2-7-13-17/h1-15H2 |
InChI Key |
DKPQDGZBAKWOJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCCCN2CCCCC2 |
Origin of Product |
United States |
Biological Activity
1,5-Di(1-piperidinyl)pentane (C15H30N2) is a compound that has gained attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, along with data tables summarizing key findings from various research studies.
Chemical Structure and Properties
This compound consists of a pentane backbone with two piperidine rings attached at the 1 and 5 positions. This structural configuration contributes to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 242.43 g/mol |
| CAS Number | 240409 |
| Chemical Formula | C15H30N2 |
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, showcasing a significant reduction in bacterial growth at specific concentrations.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
The compound's mechanism of action against bacteria appears to involve disrupting bacterial cell membranes, leading to increased permeability and eventual cell lysis.
Neuropharmacological Effects
This compound has also been studied for its neuropharmacological effects. It has shown potential as a central nervous system (CNS) agent, particularly in modulating neurotransmitter systems.
Case Study: CNS Activity
In a study involving animal models, administration of this compound resulted in significant anxiolytic effects as measured by the elevated plus maze test. The compound was found to decrease anxiety-like behavior at doses of 10-30 mg/kg.
Table 2: CNS Activity Results
| Dose (mg/kg) | Anxiolytic Effect (Time Spent in Open Arms) |
|---|---|
| 0 | 20 seconds |
| 10 | 35 seconds |
| 30 | 50 seconds |
The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes in the body. Specifically:
- Antimicrobial Action : It disrupts the integrity of bacterial membranes.
- CNS Effects : It may act as a modulator for GABAergic and dopaminergic systems, enhancing inhibitory neurotransmission and reducing anxiety.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. Variations in the piperidine rings or alterations to the pentane backbone can significantly influence both antimicrobial and neuropharmacological activities.
Comparison with Similar Compounds
(a) 1,5-Bis-(diphenylphosphino)-pentane (CAS 27721-02-4)
- Structure : Phosphine ligands at 1,5-positions.
- Applications : Widely used as a ligand in transition-metal catalysis, facilitating reactions like cross-coupling and hydrogenation due to strong metal-phosphorus coordination .
- Synthesis : Typically prepared via nucleophilic substitution between 1,5-dihalopentane and diphenylphosphine.
(b) 1,5-Di(4-amidinophenoxy)pentane
- Structure: Amidinophenoxy groups at 1,5-positions.
- Safety: Marked toxic to host cells (denoted as "T" in assays) .
(c) 1,5-Dibromopentane (CAS 111-24-0)
(d) 1,5-Bis(2-chloroethylsulfanyl)pentane (CAS 142868-94-8)
- Structure : Chloroethylsulfanyl substituents.
- Hazards : Causes severe skin/eye irritation; requires stringent handling protocols .
Key Comparative Analysis
| Property | 1,5-Di(1-piperidinyl)pentane (Inferred) | 1,5-Bis-(diphenylphosphino)-pentane | 1,5-Di(4-amidinophenoxy)pentane |
|---|---|---|---|
| Substituent Type | Piperidinyl (amine) | Phosphine | Amidinophenoxy |
| Basicity | High (due to amine groups) | Low | Moderate (amidine moiety) |
| Primary Applications | Potential catalyst/base in synthesis | Catalysis (ligand) | Pharmaceuticals |
| Toxicity | Likely moderate (amine handling risks) | Low (handled under inert conditions) | High (toxic to cells) |
| Synthesis Method | Nucleophilic substitution | Nucleophilic substitution | Ether coupling |
Thermodynamic and Kinetic Behavior of 1,5-Disubstituted Pentanes
Evidence from transhydrogenation studies on pentane derivatives (e.g., 1,5-hexadiene and 2,4-hexadiene systems) highlights substituent effects on reactivity:
- Catalytic Activity: CrOx/Al2O3 catalysts show higher conversion rates for non-conjugated dienes (e.g., 1,5-hexadiene) compared to conjugated analogs (e.g., 2,4-hexadiene) due to steric and electronic factors .
- Temperature Sensitivity : Piperidinyl groups, being bulky, may suppress competitive adsorption on catalytic surfaces, akin to pentane’s inhibition of cis-2,4-hexadiene conversion in CrOx/Al2O3 systems .
Q & A
Q. What are the optimal methods for synthesizing and characterizing CrOₓ/Al₂O₃ catalysts used in transhydrogenation reactions involving 1,5-Di(1-piperidinyl)pentane analogs?
Methodology:
- Catalyst Synthesis : CrOₓ/Al₂O₃ catalysts are prepared via wet impregnation of chromium precursors (e.g., chromium nitrate) onto γ-Al₂O₃ supports, followed by calcination at 873 K for 6 hours to stabilize Cr³⁺/Cr⁶⁺ active sites .
- Characterization : Use thermogravimetric analysis (TGA) to assess thermal stability, X-ray diffraction (XRD) to confirm amorphous CrOₓ phases, and atomic absorption spectroscopy (AAS) to quantify chromium loading. Surface area and pore size distribution are determined via nitrogen physisorption .
Q. How do temperature and catalyst composition influence the transhydrogenation of pentane with 1,5-hexadiene (1,5-HD)?
Methodology:
- Conduct experiments in a fixed-bed reactor under atmospheric pressure without added H₂. Vary temperatures (523–773 K) and monitor conversion rates using online mass spectrometry (MS) for gas-phase products (e.g., C₃H₈, C₄H₈, H₂) .
- Compare CrOₓ/Al₂O₃ with vanadate- or chromate-doped catalysts. Lower temperatures (623–673 K) favor higher 1,5-HD conversion (~80%) due to enhanced hydrogen transfer efficiency .
Q. What analytical techniques are critical for quantifying carbon deposition on catalysts during transhydrogenation?
Methodology:
- Post-reaction, perform CHN elemental analysis to measure carbon content.
- Use temperature-programmed oxidation (TPO) coupled with MS to identify combustion products (e.g., CO₂ peaks at 630–915 K correlate with carbonaceous deposits) .
Advanced Research Questions
Q. Why does 1,5-hexadiene (1,5-HD) exhibit higher transhydrogenation efficiency compared to 2,4-hexadiene (2,4-HD) in CrOₓ/Al₂O₃ systems?
Methodology:
- Thermodynamic Analysis : Calculate Gibbs free energy (∆G) for each diene. 1,5-HD has a less negative ∆G, enabling favorable hydrogen transfer at lower temperatures (673–773 K) .
- Adsorption Studies : Competitive adsorption experiments reveal pentane inhibits 2,4-HD (particularly cis-isomer) by blocking active sites, reducing its conversion by >50% .
- Isomer-Specific Pathways : Non-conjugated 1,5-HD undergoes alkylation and isomerization, while conjugated 2,4-HD favors direct hydrogenation, limiting transhydrogenation yields .
Q. How can contradictory data on catalyst deactivation be resolved in pentane/1,5-HD transhydrogenation systems?
Methodology:
- Time-Resolved Activity Monitoring : Track H₂ production decay via MS; rapid initial deactivation (10–15 min) correlates with carbon deposition, while slower deactivation (post-15 min) aligns with Cr³⁺→Cr²⁺ reduction .
- Surface Poisoning Tests : Introduce sulfur-containing compounds (e.g., thiophene) to distinguish between carbon- vs. site-blocking mechanisms. Higher sulfur tolerance indicates carbon deposition dominates .
Q. What strategies improve selectivity for alkylated products over undesired byproducts (e.g., benzene) in transhydrogenation?
Methodology:
- Co-Feeding Modifiers : Add Lewis acids (e.g., MgO) to suppress aromatic cyclization. At 773 K, MgO-doped catalysts reduce benzene formation from 5% to <1% .
- Feedstock Ratios : Optimize pentane/diene ratios (e.g., 5.5:1 P/1,5-HD) to balance hydrogen transfer and minimize cracking. Excess pentane shifts equilibrium toward alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
